Aniline, 4,4'-thiobis(N,N-dimethyl-
Description
4,4'-Thiobis(N,N-dimethylaniline) is a sulfur-bridged aromatic diamine derivative characterized by two N,N-dimethylaniline moieties connected via a thioether (–S–) linkage. Its molecular structure (Figure 1) confers unique electronic and steric properties due to the electron-donating dimethyl groups and the sulfur atom’s polarizability. Key synonyms include 4,4'-Thiobis(N,N-dimethylbenzenamine) and Bis[4-(N,N-dimethylamino)phenyl] sulfide .
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]sulfanyl-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNYTMIJXPCSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159636 | |
| Record name | Aniline, 4,4'-thiobis(N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13604-44-9 | |
| Record name | 4,4′-Thiobis[N,N-dimethylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13604-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 4,4'-thiobis(N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013604449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 4,4'-thiobis(N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 4,4’-thiobis(N,N-dimethyl-) typically involves the reaction of aniline derivatives with sulfur-containing reagents. One common method is the reaction of N,N-dimethylaniline with sulfur dichloride (SCl2) under controlled conditions to form the thiobis linkage.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where N,N-dimethylaniline is reacted with sulfur dichloride in the presence of a catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Aniline, 4,4’-thiobis(N,N-dimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobis linkage to a simpler sulfide or even to separate aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified sulfides or separated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
Aniline, 4,4’-thiobis(N,N-dimethyl-) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Aniline, 4,4’-thiobis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences among analogs:
| Compound Name | Bridge Type | Substituents | CAS Number | Key Applications |
|---|---|---|---|---|
| 4,4'-Thiobis(N,N-dimethylaniline) | –S– | N,N-dimethyl | – | Polymers, potential bioactivity |
| 4,4'-Thiodianiline | –S– | –NH₂ | 139-65-1 | Polyimides, carcinogen (Group 2B) |
| 4,4'-Methylenebis(N,N-dimethylaniline) | –CH₂– | N,N-dimethyl | CHEM004109 | Adhesives, carcinogen (animal models) |
| 4-Bromo-N,N-dimethylaniline | – | Br, N,N-dimethyl | – | Organic synthesis (alkylation) |
Key Observations :
Physicochemical Properties
- Planarity and Steric Effects: N,N-dimethyl groups in 4,4'-thiobis(N,N-dimethylaniline) promote planarity via hyperconjugation, reducing nitrogen inversion barriers compared to non-methylated analogs like 4,4'-thiodianiline . This planarity enhances π-π stacking in polymers, improving thermal stability .
Solubility :
- The dimethyl groups increase hydrophobicity relative to 4,4'-thiodianiline but improve solubility in polar aprotic solvents (e.g., DMF, NMP) due to reduced crystallinity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,4'-thiobis(N,N-dimethylaniline), and how can purity be optimized?
- Methodology : Utilize coupling reactions such as Ullmann condensation or Buchwald-Hartwig amination, substituting dimethylamine derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Confirm purity using HPLC (C18 column, UV detection) and elemental analysis (C, H, N, S) .
Q. Which spectroscopic techniques are most effective for characterizing 4,4'-thiobis(N,N-dimethylaniline)?
- Methodology : Employ - and -NMR to confirm dimethylamine substitution and sulfide linkage symmetry. IR spectroscopy identifies S-C and C-N stretching (e.g., 1250–1150 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Symmetry-induced signal splitting in NMR may require 2D techniques (e.g., COSY, HSQC) for resolution .
Q. What safety protocols are essential when handling 4,4'-thiobis(N,N-dimethylaniline) in laboratory settings?
- Methodology : Follow OSHA guidelines for aromatic amines: use fume hoods, nitrile gloves, and protective eyewear. Monitor airborne exposure via NIOSH Method 5033. Store under inert atmosphere (N) to prevent oxidation. Dispose of waste via EPA-approved incineration (40 CFR Part 268) .
Advanced Research Questions
Q. How do N,N-dimethyl groups influence the electronic and steric properties of 4,4'-thiobisaniline derivatives in polymer synthesis?
- Methodology : Compare polymer properties (e.g., thermal stability, refractive index) of polyimides synthesized with dimethyl-substituted vs. unsubstituted thiobisaniline. Use cyclic voltammetry to assess electron-donating effects (HOMO-LUMO gap) and DFT calculations (B3LYP/6-31G*) to model steric hindrance .
Q. What strategies resolve overlapping NMR signals in symmetric derivatives like 4,4'-thiobis(N,N-dimethylaniline)?
- Methodology : Apply high-field NMR (≥500 MHz) and variable-temperature studies to distinguish degenerate protons. Use -HMBC to probe nitrogen environments. For sulfur bonding analysis, -NMR or X-ray crystallography (if single crystals are obtainable) provides structural clarity .
Q. How can computational modeling predict the optoelectronic behavior of polymers derived from 4,4'-thiobis(N,N-dimethylaniline)?
- Methodology : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and charge-transfer transitions. Compare with experimental data (e.g., ellipsometry for refractive index, photoluminescence for emission profiles). Validate bandgap predictions against cyclic voltammetry results .
Q. What role does the sulfide linkage play in the environmental persistence of 4,4'-thiobis(N,N-dimethylaniline), and how can degradation pathways be studied?
- Methodology : Conduct photolysis (UV-Vis irradiation, λ = 254 nm) and hydrolysis (pH 2–12) experiments. Analyze degradation products via LC-MS/MS. Use EPR spectroscopy to detect radical intermediates. Assess toxicity of byproducts using Vibrio fischeri bioluminescence assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
